(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
Description
Properties
Molecular Formula |
C9H9Cl2N |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |
InChI Key |
PICGQJWHHSEXIK-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/CN |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CCN |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C9H9Cl2N |
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine |
| CAS Number | Not explicitly provided in sources |
| Structural Features | 2,4-dichlorophenyl ring, trans-alkene, primary amine |
| Standard InChI | InChI=1S/C9H9Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H,5,12H2/b2-1+ |
| Standard InChIKey | PICGQJWHHSEXIK-OWOJBTEDSA-N |
Preparation Methods of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine
General Synthetic Strategy
The synthesis of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine generally involves the formation of the α,β-unsaturated amine system with the 2,4-dichlorophenyl substituent at the β-position. The key steps include:
- Formation of the α,β-unsaturated carbonyl intermediate or equivalent.
- Conversion of the carbonyl or related functional group to the primary amine.
- Control of the (E)-stereochemistry of the double bond.
Synthetic Routes Reported
Reduction of α,β-Unsaturated Carbonyl Precursors
One common approach involves preparing an α,β-unsaturated carbonyl compound bearing the 2,4-dichlorophenyl group, such as cinnamaldehyde or cinnamyl derivatives, followed by reductive amination or reduction to the corresponding allylic amine.
- For example, lithium aluminum hydride reduction of 3,4-dichlorophenylacetic acid derivatives, followed by functional group transformations, has been reported in related compounds, indicating the feasibility of reducing carbonyl precursors to amines.
Refluxing with Bromoalkyl Hydrobromides
Preparation of 3,4-dichlorophenyl alkyl amines has been achieved by refluxing excess dichloroaniline with bromoalkyl hydrobromides to form the corresponding amine linkers. This method could be adapted to synthesize 2,4-dichlorophenyl propenyl amines.
Metal-Catalyzed Cross-Coupling and Catalytic Synthesis
Recent advances in metal-catalyzed reactions, such as nickel or palladium-catalyzed cross-coupling, allow the formation of aryl-substituted alkenes with high stereoselectivity. These methods can be used to synthesize (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine by coupling 2,4-dichlorophenyl halides with suitable alkene precursors, followed by amination steps.
Example Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2,4-Dichlorobenzaldehyde + nitromethane + base (KOH) | Formation of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-nitroalkene via Henry reaction |
| 2 | Reduction of nitroalkene with catalytic hydrogenation (Pd/C, H2) or metal hydrides (LiAlH4) | Conversion to (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine |
| 3 | Purification by recrystallization or chromatography | Isolated pure (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine |
This method is consistent with common synthetic approaches to allylic amines and is supported by analogous compound syntheses in the literature.
Data Tables of Related Syntheses and Yields
Research Findings and Mechanistic Insights
- The stereoselectivity of the (E)-isomer is typically controlled during the formation of the α,β-unsaturated intermediate, often via base-catalyzed aldol or Knoevenagel condensations.
- Metal-catalyzed cross-coupling reactions provide high regio- and stereoselectivity, allowing efficient construction of the (E)-alkene bond.
- Reduction steps to convert carbonyl or nitro precursors to amines must be carefully controlled to avoid over-reduction or isomerization of the double bond.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes structurally related compounds, highlighting substituent effects, amine types, and available bioactivity
| Compound Name | Substituents on Phenyl | Amine Type | Molecular Formula | Molecular Weight | Bioactivity/Notes | Reference |
|---|---|---|---|---|---|---|
| (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine | 2,4-dichloro | Primary amine | C₉H₈Cl₂N | 217.07 | No bioactivity reported | |
| (E)-3-(4-methoxyphenyl)prop-2-en-1-amine | 4-methoxy | Primary amine | C₁₀H₁₃NO | 163.22 | Isolated from Etlingera pavieana; no bioactivity data | |
| (E)-3-(4-Chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine | 4-chloro | Tertiary amine | C₂₁H₂₀ClN | 321.84 | Structural complexity; potential steric hindrance | |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | 2-methoxy | Secondary amine | C₁₃H₁₉NO | 205.30 | No bioactivity reported | |
| 2-(3-Chloro-2,4-difluorophenyl)prop-2-en-1-amine | 3-chloro, 2,4-difluoro | Primary amine | C₉H₈ClF₂N | 203.61 | Electron-withdrawing fluorine substituents | |
| 1-(2,4-dichlorophenyl)ethylamine | 2,4-dichloro (ethyl substituent) | Secondary amine | C₁₁H₁₁Cl₂N | 228.12 | Propargyl group introduces alkyne reactivity |
Key Comparative Insights
Substituent Effects :
- Electron-Withdrawing Groups : The 2,4-dichloro substitution in the target compound enhances aromatic ring stability and may improve resistance to metabolic degradation compared to electron-donating groups (e.g., 4-methoxy in ).
- Halogen Diversity : Fluorine substituents (as in ) increase lipophilicity and may enhance blood-brain barrier penetration, whereas chlorine atoms balance electronegativity and steric bulk .
Amine Classification: Primary Amines: The target compound and analogs in exhibit higher solubility in polar solvents due to the unsubstituted amine group, favoring interactions with biological targets.
Bioactivity Trends :
- While the target compound lacks reported bioactivity, structurally related compounds demonstrate varied applications. For example, acetochlor (3-(2,4-dichlorophenyl)-1-methylurea), a chloroacetanilide herbicide, inhibits weed growth via protein synthesis disruption .
- (E)-((E)-3-(4-methoxyphenyl)allyl)3-(4-hydroxyphenyl)acrylate (from ) exhibited weak antitubercular and cytotoxic activity, suggesting that substitution patterns on the propenyl chain and phenyl ring critically influence bioactivity.
Q & A
Q. What synthetic methodologies are commonly employed for preparing (E)-3-(2,4-dichlorophenyl)prop-2-en-1-amine?
The compound is typically synthesized via Claisen-Schmidt condensation, involving the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine precursor. For example, silica-supported catalysts (e.g., piperidine) facilitate the formation of the α,β-unsaturated ketone intermediate, which is subsequently reduced to the amine. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst loading must be optimized to enhance yield and stereoselectivity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identification of amine (-NH₂) stretching (~3300 cm⁻¹) and C=C alkene vibrations (~1600 cm⁻¹).
- NMR : ¹H NMR reveals the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and aromatic proton splitting patterns. ¹³C NMR confirms substitution on the dichlorophenyl ring.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.03 for C₉H₈Cl₂N) .
Q. What safety precautions are essential during experimental handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Segregate halogenated waste for specialized treatment due to environmental persistence .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry derived from spectroscopic methods?
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and confirmation of the (E)-stereochemistry. For instance, a study on a structurally similar chalcone derivative reported a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 15.2° between the dichlorophenyl and enamine planes, resolving ambiguities in NMR-based conformational analysis . Software like SHELXL refines structural models using least-squares minimization, ensuring accuracy in geometric parameters .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?
Graph set analysis (e.g., Etter’s rules) reveals that intermolecular N–H···N and C–H···Cl interactions drive crystal packing. In one study, chains of molecules linked via N–H···O hydrogen bonds formed a 2D network, stabilizing the lattice. Such patterns impact physicochemical properties like solubility and melting point .
Q. What computational methods are suitable for modeling electronic properties and reactivity?
Q. How can conflicting spectral and crystallographic data be reconciled?
Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes in solution vs. rigid crystal structures). For example, NMR may suggest free rotation of the dichlorophenyl group, while SC-XRD shows a fixed conformation. Combining variable-temperature NMR and molecular dynamics simulations can resolve such contradictions .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric hydrogenation using Ru-BINAP complexes achieve high enantiomeric excess (>90%). Monitoring via chiral HPLC (e.g., Chiralpak IC column) validates purity .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-amine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c (monoclinic) | |
| Unit cell dimensions | a = 9.570 Å, b = 13.954 Å | |
| H-bond length (N–H···N) | 2.89 Å |
Q. Table 2. Computational Results for Electronic Properties
| Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | -6.12 | -1.98 | 4.14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
